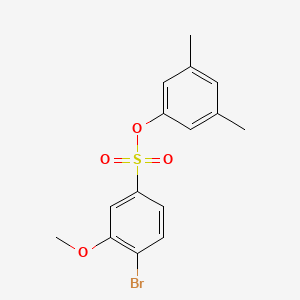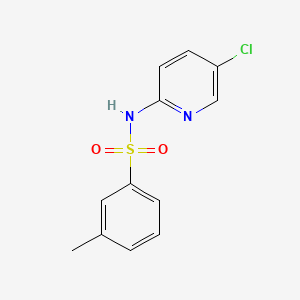![molecular formula C26H30N2O5 B13373698 4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373698.png)
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a morpholinyl group, and a propoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting an appropriate diketone with an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrolone core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Morpholinyl Group Addition: The morpholinyl group can be added through a nucleophilic substitution reaction, where the appropriate halide is reacted with morpholine.
Propoxyphenyl Group Addition: The propoxyphenyl group can be introduced through an etherification reaction, where the appropriate phenol is reacted with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of a benzyl group from the benzoyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the propoxyphenyl group.
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a methoxy group instead of a propoxy group.
4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a bromophenyl group instead of a propoxyphenyl group.
Propriétés
Formule moléculaire |
C26H30N2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O5/c1-2-16-33-21-10-8-19(9-11-21)23-22(24(29)20-6-4-3-5-7-20)25(30)26(31)28(23)13-12-27-14-17-32-18-15-27/h3-11,23,29H,2,12-18H2,1H3/b24-22+ |
Clé InChI |
CYIUYAIQHRVREU-ZNTNEXAZSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373632.png)
![tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate](/img/structure/B13373645.png)
![5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B13373647.png)
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13373651.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B13373656.png)
![methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13373669.png)
![Allyl 4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13373690.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373706.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B13373711.png)


![2-(2,4-dimethylphenoxy)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B13373729.png)
